molecular formula C19H17N5O7S B2547361 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 906159-92-0

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Cat. No. B2547361
CAS RN: 906159-92-0
M. Wt: 459.43
InChI Key: VYFYEXFXOKBAOE-UHFFFAOYSA-N
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Description

The compound N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a sulfonamide derivative, a class of compounds known for their diverse biological activities. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. They have been extensively studied for their potential as therapeutic agents, including as enzyme inhibitors, antitumor agents, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of various benzenesulfonamides has been reported through the reaction of amines with benzenesulfonyl chloride in the presence of aqueous sodium carbonate . Another method includes the reaction of primary amines with 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to yield N, N-disubstituted sulfonamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy. For instance, N-phenylbenzenesulfonamide was characterized by FTIR, FT-Raman, UV-Vis, and NMR spectroscopy, and its molecular structure was further analyzed using density functional theory (DFT) calculations . Similar techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including alkylation and the formation of enzyme inhibitor complexes. For example, certain benzenesulfonamides have been shown to inhibit enzymes like kynurenine 3-hydroxylase and acetylcholinesterase through the formation of enzyme-inhibitor complexes . The reactivity of the compound towards enzymes or other biological targets could be explored through similar biochemical evaluations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, dipole moment, and polarizability, can be determined experimentally and through computational methods. For instance, the dipole moment and polarizability of N-phenylbenzenesulfonamide were computed, and its chemical reactivity and ionization potential were also calculated . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. The physical and chemical properties of this compound would need to be similarly assessed to predict its behavior in biological systems.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity : Sulfonamides, including benzenesulfonamides, have been investigated for their antitumor activity. Studies have shown that certain sulfonamides can induce apoptosis and autophagy in tumor cells, highlighting their potential as anticancer agents. For instance, dibenzensulfonamides were found to effectively induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating their therapeutic potential against cancer (Gul et al., 2018).

Chemical Synthesis and Catalysis

  • Cyanation Reactions : Sulfonamides serve as crucial intermediates or catalysts in chemical synthesis, including the cyanation of alkenes. This application is significant for producing nitriles, which are valuable in organic synthesis and pharmaceuticals (Manthena Chaitanya & P. Anbarasan, 2015).

Material Science

  • Photoactive Compounds : Some sulfonamides have been incorporated into photoactive compounds, such as metallophthalocyanines, which are explored for their photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Antibacterial Agents : Sulfonamides have been evaluated for their antibacterial activity against various strains. N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, for example, showed potent antibacterial activity, highlighting their potential in addressing bacterial resistance issues (Abbasi et al., 2015).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S/c1-3-31-19-8-7-16(20-21-19)13-5-4-6-14(9-13)22-32(29,30)15-10-17(23(25)26)12(2)18(11-15)24(27)28/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYEXFXOKBAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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